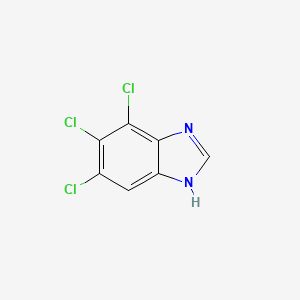
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoindolinone core can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the nitro and isoindolinone groups.
4-tert-Butylphenol: Another similar compound with a tert-butyl group attached to a phenyl ring.
Uniqueness
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is unique due to the combination of its tert-butyl, nitro, and isoindolinone groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C18H18N2O3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)13-7-9-14(10-8-13)19-11-12-5-4-6-15(20(22)23)16(12)17(19)21/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
LHJVBEUXMZXQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine](/img/structure/B8576207.png)
![Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B8576212.png)

![cis-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B8576222.png)


![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide](/img/structure/B8576245.png)
![2-Pyridinamine, 5-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8576247.png)



![Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8576273.png)
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)
![N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide](/img/structure/B8576284.png)
